An In-depth Technical Guide to n-Methyloctan-1-amine (CAS: 2439-54-5)
An In-depth Technical Guide to n-Methyloctan-1-amine (CAS: 2439-54-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Methyloctan-1-amine, also known as N-methyl-n-octylamine, is a secondary amine with the CAS number 2439-54-5.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, alongside detailed, generalized experimental protocols for its synthesis, purification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a consolidated source of technical information.
Chemical and Physical Properties
n-Methyloctan-1-amine is a secondary amino compound.[1] It is a combustible liquid that can cause severe skin burns and eye damage.[2] The majority of its physicochemical data has been compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties of n-Methyloctan-1-amine
| Property | Value | Source(s) |
| CAS Number | 2439-54-5 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₉H₂₁N | [1][2][6][7] |
| Molecular Weight | 143.27 g/mol | [1][6] |
| IUPAC Name | N-methyloctan-1-amine | [1] |
| Synonyms | N-Methyl-n-octylamine, Octylmethylamine, Methyl(octyl)amine | [1][2] |
| Appearance | Liquid | [2] |
| Density | 0.79 g/cm³ | [7] |
| Melting Point | -13 °C | [7] |
| Boiling Point | 68 °C at 8 mmHg | [7] |
| Flash Point | 63 °C | [2] |
| InChI Key | SEGJNMCIMOLEDM-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCCCCCCNC | [1][3] |
Synthesis of n-Methyloctan-1-amine
A common and effective method for the synthesis of secondary amines like n-Methyloctan-1-amine is reductive amination.[8][9] This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine.[10] For the synthesis of n-Methyloctan-1-amine, octanal would be reacted with methylamine.
Generalized Experimental Protocol for Reductive Amination
Materials:
-
Octanal
-
Methylamine (e.g., 40% in water or as a solution in a suitable solvent)
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask, dissolve octanal in an anhydrous solvent.
-
Add a solution of methylamine to the flask.
-
If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for a designated period to allow for the formation of the iminium ion.
-
Slowly add the reducing agent to the reaction mixture.
-
Continue to stir the reaction until completion, which can be monitored by techniques such as TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding water or a dilute acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude n-Methyloctan-1-amine.
Caption: Generalized workflow for the synthesis of n-Methyloctan-1-amine via reductive amination.
Purification of n-Methyloctan-1-amine
The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. A common method for purifying amines is through acid-base extraction, followed by distillation.
Generalized Experimental Protocol for Purification
Materials:
-
Crude n-Methyloctan-1-amine
-
Organic solvent (e.g., diethyl ether)
-
Aqueous acid solution (e.g., 1 M HCl)
-
Aqueous base solution (e.g., 2 M NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude product in an organic solvent.
-
Transfer the solution to a separatory funnel and extract with the aqueous acid solution. The amine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash the organic layer with the acid solution to ensure complete extraction of the amine.
-
Combine the aqueous layers and basify by slowly adding the aqueous base solution until the pH is basic.
-
Extract the deprotonated amine back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the purified n-Methyloctan-1-amine.
-
For higher purity, the amine can be further purified by distillation under reduced pressure.
Caption: Generalized workflow for the purification of n-Methyloctan-1-amine.
Characterization of n-Methyloctan-1-amine
The identity and purity of the synthesized n-Methyloctan-1-amine can be confirmed using various spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.
Generalized Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified amine in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume of the sample into the GC-MS instrument.
-
GC Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.
-
MS Detection: As the separated components elute from the column, they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are compared to a reference library to confirm the identity of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Generalized Experimental Protocol:
-
Sample Preparation: A small amount of the neat liquid sample is placed on the ATR crystal of the FTIR spectrometer.
-
Data Acquisition: An infrared spectrum is recorded by passing a beam of infrared light through the sample.
-
Data Analysis: The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds within the molecule. For a secondary amine like n-Methyloctan-1-amine, a characteristic N-H stretch should be observed in the region of 3300-3500 cm⁻¹.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.
Generalized Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified amine in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a strong magnetic field, and the NMR spectrum is acquired. Both ¹H and ¹³C NMR spectra can be obtained.
-
Data Analysis:
-
¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals provide information about the number and connectivity of the hydrogen atoms.
-
¹³C NMR: The chemical shifts of the carbon signals indicate the different chemical environments of the carbon atoms in the molecule.
-
Caption: Generalized workflow for the characterization of n-Methyloctan-1-amine.
Applications
n-Methyloctan-1-amine and similar long-chain amines have potential applications in various fields:
-
Corrosion Inhibitors: Long-chain amines can form a protective layer on metal surfaces, inhibiting corrosion, particularly in acidic environments.[12][13]
-
Surfactants and Emulsifiers: The amphiphilic nature of these molecules, with a polar amine head and a nonpolar alkyl tail, makes them suitable for use as surfactants and emulsifiers.
-
Chemical Intermediates: This compound can serve as a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Safety and Handling
n-Methyloctan-1-amine is classified as a corrosive substance. It is a combustible liquid and causes severe skin burns and eye damage.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
- 1. Octylmethylamine | C9H21N | CID 75538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyloctan-1-amine | CymitQuimica [cymitquimica.com]
- 3. N-methyloctan-1-amine [stenutz.eu]
- 4. parchem.com [parchem.com]
- 5. keyorganics.net [keyorganics.net]
- 6. N-Methyloctan-1-amine - CAS:2439-54-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. chembk.com [chembk.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. NO305963B1 - Use of amine compounds as corrosion inhibitors - Google Patents [patents.google.com]
- 13. US5322630A - Amine derivatives as corrosion inhibitors - Google Patents [patents.google.com]
